Cas no 66407-59-8 (14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)-3,11-bis{[4-(1-methylethyl)cyclohexyl]oxy}-15,17-dioxadispiro[5.1.5.5]octadecane-7,16-dione)

14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)-3,11-bis{[4-(1-methylethyl)cyclohexyl]oxy}-15,17-dioxadispiro[5.1.5.5]octadecane-7,16-dione structure
66407-59-8 structure
Product Name:14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)-3,11-bis{[4-(1-methylethyl)cyclohexyl]oxy}-15,17-dioxadispiro[5.1.5.5]octadecane-7,16-dione
Numero CAS:66407-59-8
MF:C62H106N2O10
MW:1039.51246023178
CID:1718129
PubChem ID:6455315
Update Time:2025-04-21

14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)-3,11-bis{[4-(1-methylethyl)cyclohexyl]oxy}-15,17-dioxadispiro[5.1.5.5]octadecane-7,16-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)-3,11-bis{[4-(1-methylethyl)cyclohexyl]oxy}-15,17-dioxadispiro[5.1.5.5]octadecane-7,16-dione
    • 14,18-bis(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)-3,11-bis[(4-propan-2-ylcyclohexyl)oxy]-15,17-dioxadispiro[5.1.5<sup>8</sup>.5<sup>6</sup>]octadecane-7,16-dione
    • Carbonic acid, carbonylbis(oxy-4,1-cyclohexanediyl(1-methylethylidene)-4,1-cyclohexanediyl) bis((3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro(5.5)undec-3-yl)methyl) ester
    • Carbonic acid, C,C'-[carbonylbis[oxy-4,1-cyclohexanediyl(1-methylethylidene)-4,1-cyclohexanediyl]] C,C'-bis[(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl)methyl] ester
    • 66407-59-8
    • Carbonic acid, C,C'-(carbonylbis(oxy-4,1-cyclohexanediyl(1-methylethylidene)-4,1-cyclohexanediyl)) C,C'-bis((3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro(5.5)undec-3-yl)methyl) ester
    • QWGBZRNUMYKEJP-UHFFFAOYSA-N
    • Carbonic acid, carbonylbis(oxy-4,1-cyclohexanediyl (1-methylethylidene)-4,1-cyclohexanediyl) bis((3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro(5.5)undec-3-yl)methyl) ester
    • Inchi: 1S/C62H106N2O10/c1-15-57(37-67-61(68-38-57)33-53(7,8)63-54(9,10)34-61)50-59(29-25-47(26-30-59)71-45-21-17-43(18-22-45)41(3)4)49(65)60(31-27-48(28-32-60)72-46-23-19-44(20-24-46)42(5)6)51(74-52(66)73-50)58(16-2)39-69-62(70-40-58)35-55(11,12)64-56(13,14)36-62/h41-48,50-51,63-64H,15-40H2,1-14H3
    • Chiave InChI: QWGBZRNUMYKEJP-UHFFFAOYSA-N
    • Sorrisi: O1C(=O)OC(C2(CC)COC3(CC(C)(C)NC(C)(C)C3)OC2)C2(CCC(CC2)OC2CCC(C(C)C)CC2)C(C2(CCC(CC2)OC2CCC(C(C)C)CC2)C1C1(CC)COC2(CC(C)(C)NC(C)(C)C2)OC1)=O

Proprietà calcolate

  • Massa esatta: 1038.78518
  • Massa monoisotopica: 1038.78474758g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 74
  • Conta legami ruotabili: 10
  • Complessità: 1760
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 11.3
  • Superficie polare topologica: 132Ų

Proprietà sperimentali

  • PSA: 132.04
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.